molecular formula C11H16N2O4S B038158 Boc-3-(4-thiazolyl)-DL-alanine CAS No. 119378-93-7

Boc-3-(4-thiazolyl)-DL-alanine

Cat. No.: B038158
CAS No.: 119378-93-7
M. Wt: 272.32 g/mol
InChI Key: RVXBTZJECMMZSB-UHFFFAOYSA-N
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Description

Boc-3-(4-thiazolyl)-DL-alanine is a synthetic amino acid derivative that features a thiazole ring. It is commonly used in biochemical research, particularly in the study of proteomics and peptide synthesis. The compound has a molecular formula of C11H16N2O4S and a molecular weight of 272.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Boc-3-(4-thiazolyl)-DL-alanine typically involves the protection of the amino group of 3-(4-thiazolyl)-DL-alanine with a tert-butoxycarbonyl (Boc) group. This is achieved through a reaction with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process also includes rigorous purification steps such as recrystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Boc-3-(4-thiazolyl)-DL-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-3-(4-thiazolyl)-DL-alanine is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Boc-3-(4-thiazolyl)-DL-alanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The thiazole ring can interact with various molecular targets, including enzymes and receptors, affecting their activity and stability. The Boc group provides protection during synthesis, which can be removed under acidic conditions to yield the free amino acid .

Comparison with Similar Compounds

Similar Compounds

    Boc-3-(4-thiazolyl)-L-alanine: Similar structure but with a different stereochemistry.

    Boc-3-(4-thiazolyl)-D-alanine: The D-enantiomer of the compound.

    Boc-3-(4-thiazolyl)-DL-alanine: The racemic mixture of both enantiomers.

Uniqueness

This compound is unique due to its racemic nature, which allows it to be used in studies that require both enantiomers. This makes it particularly valuable in research focused on stereochemistry and chiral separation.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-8(9(14)15)4-7-5-18-6-12-7/h5-6,8H,4H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXBTZJECMMZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CSC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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